

rosmarinic acid IC50 enzyme inhibition

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Compound Focus: Rosmarinic Acid

CAS No.: 20283-92-5

Cat. No.: S541832

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Enzyme Inhibition Data

Compound / Extract	Target Enzyme	IC ₅₀ Value (µg/mL)	Significance / Notes
Rosmarinic Acid	Pancreatic Lipase (PL)	48.213 ± 2.490 [1]	Significant inhibitory effect [1]
	Cholesterol Esterase (CE)	21.941 ± 3.785 [1]	Significant inhibitory effect [1]
β-Sitosterol	Pancreatic Lipase (PL)	41.698 ± 1.982 [1]	Slightly more potent than rosmarinic acid against PL [1]
	Cholesterol Esterase (CE)	14.249 ± 1.209 [1]	Slightly more potent than rosmarinic acid against CE [1]
Ethyl Acetate Subextract (TOE)	Pancreatic Lipase (PL)	47.577 ± 0.931 [1]	High activity; the extract from which rosmarinic acid was isolated [1]
	Cholesterol Esterase (CE)	12.443 ± 1.233 [1]	High activity [1]

Compound / Extract	Target Enzyme	IC ₅₀ Value (µg/mL)	Significance / Notes
Orlistat (Pharmaceutical Standard)	Pancreatic Lipase (PL)	Not explicitly stated, but significantly more potent than all tested substances [1]	Used as a positive control for the experiments [1]

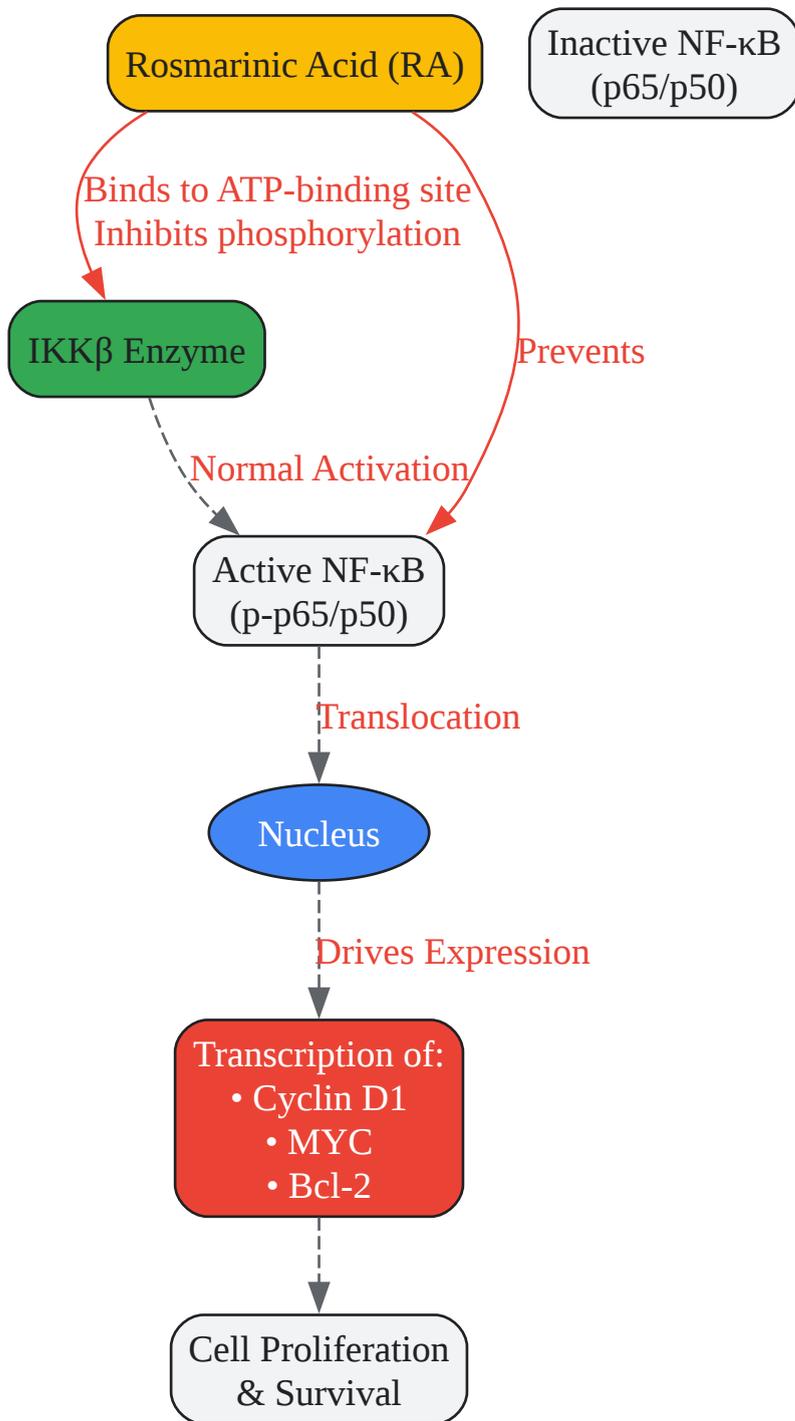
Experimental Protocol for Enzyme Inhibition

The data in the table above was generated using the following key methodologies [1]:

- **Enzyme Source:** Commercially available pancreatic lipase (PL) and cholesterol esterase (CE).
- **Inhibition Assay:** The inhibitory activities of the extracts and isolated compounds were measured by monitoring the hydrolysis of enzyme-specific substrates in the presence of different concentrations of the test substance.
- **IC₅₀ Calculation:** The concentration of the test substance that inhibits 50% of the enzyme activity (IC₅₀) was calculated from the dose-response data.
- **Antioxidant Capacity:** The antioxidant activities of the active extracts and compounds were also assessed using FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (Cupric Reducing Antioxidant Capacity) assays, as oxidative stress is often linked to lipid metabolism disorders [1].

Mechanism of Action in Cancer Signaling

Beyond metabolic enzymes, **rosmarinic acid** inhibits the **NF-κB signaling pathway**, a key driver of inflammation and cancer. The diagram below illustrates this mechanism, based on a 2025 study of its effect on colorectal cancer cells [2].



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Diagram: **Rosmarinic acid** inhibits the NF-κB pathway by binding IKKβ, preventing expression of pro-survival genes.

The experimental evidence for this mechanism includes [2]:

- **Molecular Docking:** In silico analysis showed that **rosmarinic acid** stably fits into the ATP-binding cleft of the IKK β enzyme, with a binding energy of -8.2 kcal/mol.
- **Transcriptional Analysis:** Luciferase reporter assays demonstrated that RA suppresses NF- κ B-driven transcriptional activity.
- **Western Blot Analysis:** Experimental results showed decreased phosphorylation of the NF- κ B p65 subunit and reduced expression of downstream proteins like cyclin D1 and Bcl-2.

Interpretation and Research Context

- **Therapeutic Potential:** The inhibition of pancreatic lipase and cholesterol esterase suggests **rosmarinic acid is a promising natural compound for managing hyperlipidemia and obesity** [1]. Its role in inhibiting NF- κ B supports its investigation as an **anti-cancer and chemosensitizing agent** [2].
- **Data Comparison:** When comparing IC₅₀ values, a lower number indicates a more potent inhibitor. Note that the potency of pure **rosmarinic acid** is less than the pharmaceutical drug orlistat, but its presence contributes significantly to the activity of plant extracts [1].
- **Bioavailability Note:** A common challenge for the clinical application of **rosmarinic acid** is its **low oral bioavailability**. Recent studies are exploring nano-delivery systems to overcome this limitation [3] [2].

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References

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2. Rosmarinic acid as a targeted modulator of NF- κ B signaling in ... [pmc.ncbi.nlm.nih.gov]
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